![molecular formula C11H20N2O3 B1525287 Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate CAS No. 864448-41-9](/img/structure/B1525287.png)

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYVJJWPPNEPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2COCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697047 | |

| Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864448-41-9 | |

| Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: A Privileged Scaffold in Modern Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its structural attributes, synthesis, and critical role as a constrained bicyclic diamine scaffold in the design of novel therapeutics. This guide is structured to provide not just procedural details but also the underlying chemical principles and strategic rationale that drive its application in drug development.

Introduction: The Strategic Value of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Core

The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional structures. Bicyclic and bridged ring systems are of particular interest as they offer a higher degree of conformational rigidity compared to their acyclic or monocyclic counterparts.[1] This rigidity can pre-organize pendant functional groups into a specific spatial orientation, leading to more favorable binding interactions with biological targets and a reduced entropic penalty upon binding.

The 3-oxa-7,9-diazabicyclo[3.3.1]nonane framework is a prime example of such a privileged scaffold.[1] It belongs to the broader class of diazabicyclo[3.3.1]nonanes, which are known to be key structural motifs in various biologically active molecules, including ligands for nicotinic acetylcholine receptors (nAChRs) and orexin receptors.[2][3] The introduction of an oxygen atom at the 3-position modulates the scaffold's polarity, solubility, and hydrogen bonding capacity, offering distinct advantages for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The subject of this guide, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, incorporates a tert-butoxycarbonyl (Boc) protecting group. This feature is of immense synthetic utility, enabling chemists to selectively functionalize one nitrogen atom while the other remains masked, allowing for the controlled and directional build-up of molecular complexity. It is important to note the existence of two regioisomers, depending on the position of the Boc group (N7 or N9), which offer different synthetic pathways. This guide will address both, with a focus on the more commonly cited derivatives.

Physicochemical and Structural Properties

The core structure's properties make it an attractive starting point for library synthesis and lead optimization. Its rigid "chair-chair" or "boat-chair" conformation is a key attribute, dictating the vectoral presentation of substituents.[4]

Below is a summary of the key physicochemical properties for the parent compound class.

| Property | Data | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [5] |

| Molecular Weight | 228.29 g/mol | [5] |

| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | [6] |

| CAS Number | 864448-41-9 (for N7-Boc isomer) | [6] |

| CAS Number | 1251010-45-3 (for N9-Boc isomer) | [5] |

| Appearance | Typically a colorless or white solid | [6] |

| Topological Polar Surface Area | 41.9 Ų | [5] |

| XLogP3 | 0.2 | [5] |

The presence of the ether linkage and the secondary/tertiary amines within the scaffold allows for a range of non-covalent interactions with protein targets, including hydrogen bonds and electrostatic interactions.

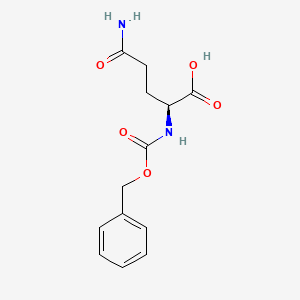

Caption: Structure of the N7-Boc protected 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.

Synthesis and Mechanistic Insights

The construction of the diazabicyclo[3.3.1]nonane core is most efficiently achieved through a double Mannich reaction.[4] This powerful cyclization strategy involves the condensation of a suitable amine, an aldehyde (typically formaldehyde), and a ketone or its equivalent.

Proposed Synthetic Pathway

A plausible and efficient synthesis for the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core would involve the reaction of a protected piperidone derivative, such as 1-Boc-4-piperidone, with an appropriate amine and formaldehyde. However, to construct the specific 3-oxa variant, a more tailored approach starting from different precursors is required. A documented strategy involves building the ring system from acyclic or simpler heterocyclic precursors.

The synthesis of the N7-protected isomer, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate , has been described via the deprotection of a precursor molecule.[6]

Step-by-Step Protocol (Debenzylation Approach): [6]

-

Starting Material: Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (100 mg, 0.3 mmol).

-

Dissolution: The starting material is dissolved in a suitable solvent such as ethanol (150 mL).

-

Catalyst Addition: A palladium on carbon catalyst (10% Pd/C, 250 mg) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for approximately 1 hour. This step cleaves the N-benzyl group.

-

Causality: The Pd/C catalyst facilitates the hydrogenolysis of the carbon-nitrogen bond of the benzyl group. This is a standard and mild method for N-debenzylation, leaving the acid-labile Boc group intact.

-

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel (eluent: a gradient of tert-butyl methyl ether/methanol/ammonia, e.g., 95/5/0.5 to 90/10/2) to yield the pure product.

Expected Outcome: This procedure affords the title compound as colorless crystals with a reported yield of approximately 74%.[6]

Caption: Experimental workflow for the synthesis via debenzylation.

Applications in Drug Discovery

The rigid 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold serves as a versatile building block for creating potent and selective ligands for various biological targets. Its constrained nature is key to achieving high affinity and, often, subtype selectivity.

Orexin Receptor Antagonists

The orexin system plays a crucial role in regulating sleep, wakefulness, and appetite.[2] Orexin receptor antagonists are a validated therapeutic class for the treatment of insomnia. A key patent highlights the use of 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives as potent non-peptide antagonists of human orexin receptors.[2] The bicyclic scaffold serves as a central hub from which substituents can be projected to interact with specific pockets of the receptor. The incorporation of the title compound allows for the attachment of pharmacophoric groups at the N7 or N9 position, driving affinity and selectivity for either the orexin-1 or orexin-2 receptor.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a well-established pharmacophore for nAChRs.[3] These receptors are implicated in a wide range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The natural product cytisine, which contains this core, is a known partial agonist at α4β2* nAChRs.[3] Synthetic derivatives, including 3-oxa analogs, allow for fine-tuning of the electronic and steric properties of the ligand. The Boc-protected intermediate is invaluable for systematically exploring the structure-activity relationship (SAR) by enabling the introduction of diverse substituents onto the available nitrogen atom.

Caption: Logical flow from core scaffold to therapeutic applications.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. High-resolution NMR spectroscopy and mass spectrometry are standard validation tools.

¹H-NMR Data (400 MHz, DMSO-d₆) for N7-Boc Isomer: [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.38 | s | 9H | C(CH₃)₃ (Boc group) |

| 2.64 | bd | 1H | Bicyclic framework proton |

| 3.03 | bd | 1H | Bicyclic framework proton |

| 3.17 | bd | 1H | Bicyclic framework proton |

| 3.71 | m | 4H | Bicyclic framework protons |

| 3.92 | d | 1H | Bicyclic framework proton |

| 3.99 | d | 1H | Bicyclic framework proton |

| 6.67 / 7.27 | bs | 1H total | NH proton (may show conformational isomers) |

Mass Spectrometry (MS): [6] The electrospray ionization (ESI+) mass spectrum typically shows a prominent peak for the protonated molecule [MH]⁺ at m/z 229.1, confirming the molecular weight.

Conclusion and Future Outlook

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and conformationally defined platform for drug discovery. Its synthesis, while requiring specific strategies like debenzylation or multi-step cyclizations, is accessible and yields a scaffold with immense potential. The Boc protecting group is key to its utility, allowing for controlled, sequential functionalization.

The demonstrated success of the broader diazabicyclononane class in targeting complex receptors like orexin and nAChRs validates the continued exploration of this scaffold. Future work will likely focus on developing more stereoselective synthetic routes to access enantiopure versions of this scaffold, further refining ligand-receptor interactions. As drug discovery continues to move towards molecules with greater three-dimensionality, the importance of scaffolds like the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is set to grow, promising new avenues for the treatment of challenging diseases.

References

- Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 225-231.

- MDPI. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.

-

MySkinRecipes. (n.d.). tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem Compound Summary for CID 91663867. Retrieved January 6, 2026, from [Link]

-

Patentscope. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Retrieved January 6, 2026, from [Link]

- PubMed. (2018). ANALYSIS OF THE PROPERTIES OF NEW PAM AMPA RECEPTORS BASED ON 3,7-DIAZABICYCLO[3.3.1]NONANE FRAME.

-

ResearchGate. (n.d.). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination.... Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved January 6, 2026, from [Link]

- Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). International Journal of Chemical Studies, 2(5), 22-26.

- Taylor & Francis Online. (1997). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1].

- Taylor & Francis Online. (1997). NOVEL 9,9-DIOL SYSTEMS STARTING FROM A 3,7- DIAZABICYCLO[3.3.1]NONAN-9-ONE NUCLEUS-SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS....

- Thieme. (2005). Synthesis of Bicyclic O- and N-Bridged Piperazines. Synfacts, 2005(3), 0295-0295.

- Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 85, 335-349.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]

- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 5. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate structure

An In-Depth Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its unique structural characteristics, established synthetic protocols, and its role as a versatile scaffold in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of conformationally restricted diamines in their discovery programs.

Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold

In the landscape of drug discovery, the quest for molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable physicochemical properties is perpetual. The bicyclo[3.3.1]nonane framework has emerged as a "privileged scaffold," a core structure that can serve as a template for ligands targeting a variety of biological receptors. Its conformational rigidity reduces the entropic penalty upon binding to a target, often leading to enhanced affinity and selectivity.

This guide focuses on a specific, valuable derivative: tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate . This molecule incorporates several key features: a bicyclic core, an ether linkage replacing a methylene bridge, and a differentially protected 1,3-diamine motif. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms allows for selective functionalization, making it an exceptionally useful intermediate for constructing complex molecular architectures. The related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a well-known pharmacophore found in natural products and has been extensively used to develop ligands for targets like nicotinic acetylcholine receptors (nAChRs).[1][2] The introduction of an oxygen atom at the 3-position, as in our topic compound, modulates properties such as polarity and hydrogen bonding potential, offering a distinct advantage in drug design.

Molecular Structure and Physicochemical Properties

The core of the molecule is the bicyclo[3.3.1]nonane ring system. This system can exist in several conformations, most notably the twin-chair (CC) and the boat-chair (BC) forms.[3] The presence of heteroatoms can influence the conformational preference.[3] The structure features an ether bridge and two nitrogen atoms at positions 7 and 9. The nitrogen at the 7-position is protected by a Boc group, a common acid-labile protecting group in organic synthesis.

Key Structural Identifiers

| Property | Value |

| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate |

| CAS Number | 864448-41-9[4][5][6] |

| Molecular Formula | C₁₁H₂₀N₂O₃[4][5] |

| Molecular Weight | 228.29 g/mol [4] |

| SMILES | CC(C)(C)OC(=O)N1CC2COCC(C1)N2[5] |

| InChIKey | SYYVJJWPPNEPGD-UHFFFAOYSA-N[5] |

// Atom nodes N7 [label="N", pos="0,1.5!"]; C8 [label="CH₂", pos="-1.2,0.75!"]; C9 [label="NH", pos="-1.2,-0.75!"]; C1 [label="CH", pos="0,-1.5!"]; C2 [label="CH₂", pos="1.2,-0.75!"]; O3 [label="O", pos="2.4,0!"]; C4 [label="CH₂", pos="1.2,0.75!"]; C5 [label="CH", pos="0,0!"]; // Bridgehead C6 [label="CH₂", pos="-2.4,0!"]; // This connects C5 and C9, but is not standard numbering. Let's adjust based on the bicyclo structure.

// Let's re-think the positioning for a better 3D-like representation // Let's use standard numbering for bicyclo[3.3.1]nonane // Bridgeheads are 1 and 5.

node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0!"]; p2 [pos="1.4,0!"]; p3 [pos="2.1,1.2!"]; p4 [pos="1.4,2.4!"]; p5 [pos="0,2.4!"]; p6 [pos="-1.4,2.4!"]; p7 [pos="-2.1,1.2!"]; p8 [pos="-1.4,0!"]; p9 [pos="0,1.2!"]; // N9 position

node [shape=plaintext]; N1_label [label="N", pos="-2.1, 1.2!"]; C2_label [label="CH₂", pos="-1.4, 0!"]; C_bridge_1 [label="CH", pos="0,0!"]; C4_label [label="CH₂", pos="1.4, 0!"]; O5_label [label="O", pos="2.1, 1.2!"]; C6_label [label="CH₂", pos="1.4, 2.4!"]; C_bridge_2 [label="CH", pos="0, 2.4!"]; C8_label [label="CH₂", pos="-1.4, 2.4!"]; N9_label [label="NH", pos="0, 1.2!"];

// Boc group on N1 N1_Boc_C [label="C", pos="-3.5, 1.2!"]; N1_Boc_O1 [label="O", pos="-4.2, 0.6!"]; N1_Boc_O2 [label="O", pos="-4.2, 1.8!"]; N1_Boc_tBu [label="C(CH₃)₃", pos="-5.6, 1.8!"];

// Edges edge [color="#202124"]; N1_label -- C2_label; C2_label -- C_bridge_1; C_bridge_1 -- C4_label; C4_label -- O5_label; O5_label -- C6_label; C6_label -- C_bridge_2; C_bridge_2 -- C8_label; C8_label -- N1_label;

// Bridge C_bridge_1 -- N9_label; C_bridge_2 -- N9_label;

// Boc Group N1_label -- N1_Boc_C [label=" Boc"]; // N1_Boc_C -- N1_Boc_O1 [style=double]; // N1_Boc_C -- N1_Boc_O2; // N1_Boc_O2 -- N1_Boc_tBu;

// Re-labeling to match the topic name: 3-oxa-7,9-diazabicyclo[3.3.1]nonane // Let's redraw with correct numbering

// Reset nodes node [shape=plaintext, fontcolor="#202124"];

// Atoms with correct numbering C1 [label="CH", pos="0,0!"]; C2 [label="CH₂", pos="-1.4,0.5!"]; O3 [label="O", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", pos="-1.4,1.9!"]; C4 [label="CH₂", pos="0,2.4!"]; C5 [label="CH", pos="1.4,2.4!"]; C6 [label="CH₂", pos="2.8,1.9!"]; N7 [label="N-Boc", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", pos="2.8,0.5!"]; C8 [label="CH₂", pos="1.4,0!"]; N9 [label="NH", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF", pos="1.4,1.2!"];

// Edges edge [color="#5F6368"]; C1 -- C2; C2 -- O3; O3 -- C4; C4 -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- C1;

// Bridge C1 -- N9; C5 -- N9;

// Add a title labelloc="t"; label="tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate"; } Caption: Structure of the title compound.

Synthesis and Reactivity

The synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is typically achieved through multi-step sequences. A common strategy involves the deprotection of a precursor that is more readily assembled. One documented method involves the hydrogenolysis of a benzyl-protected precursor.[7]

Synthetic Workflow Diagram

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7]

-

Step 1: Reaction Setup

-

To a solution of tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (e.g., 100 mg, 0.3 mmol) in ethanol (150 mL), add 10% Palladium on carbon (Pd/C) (250 mg).

-

-

Step 2: Hydrogenolysis

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 1 hour.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

-

-

Step 3: Work-up

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

-

Step 4: Purification

-

Purify the resulting residue by column chromatography on silica gel.

-

Elute with a solvent system such as tert-butyl methyl ether (TBME)/Methanol (MeOH)/Ammonia (NH₃) (e.g., gradient from 95/5/0.5 to 90/10/2).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as a colorless solid (typical yield: ~74%).[7]

-

Chemical Reactivity

The key to this molecule's utility is the orthogonal reactivity of its two nitrogen atoms.

-

N9 (Secondary Amine): The unprotected secondary amine is nucleophilic and serves as the primary site for derivatization. It can undergo a wide range of reactions, including alkylation, acylation, sulfonylation, and reductive amination, to introduce diverse substituents.

-

N7 (Boc-protected Amine): The Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal the free secondary amine at the 7-position. This allows for subsequent functionalization at this site after the N9 position has been modified.

Applications in Drug Discovery

The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a valuable building block for creating libraries of compounds for screening against various biological targets. Its rigid structure helps to pre-organize appended functional groups in a defined three-dimensional space, which can lead to high-affinity interactions with protein binding pockets.

While specific drugs containing this exact scaffold are not broadly marketed, related diazabicyclo[3.3.1]nonane derivatives have shown significant promise. For instance, they have been investigated as non-peptide antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and addiction.[8] The general class of bicyclic diamines is crucial in the development of ligands for various central nervous system (CNS) targets.[9][10]

The title compound serves as a versatile starting point for accessing these more complex structures.

Spectroscopic Characterization

Confirmation of the structure is typically achieved through standard analytical techniques.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the bicyclic structure. For example, in DMSO-d₆, the nine protons of the tert-butyl group appear as a sharp singlet around 1.38 ppm.[7] The various methylene and methine protons on the bicyclic core appear as complex multiplets in the region of 2.6-4.0 ppm.[7]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 229.1, confirming the molecular weight of the compound.[7]

| Data Type | Observed Value | Reference |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm): 1.38 (s, 9H), 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), 3.99 (d, 1H) | [7] |

| MS (ESI+) | m/z: 229.1 [M+H]⁺ | [7] |

Conclusion

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than just a chemical compound; it is a powerful tool in the arsenal of the medicinal chemist. Its conformationally restricted framework, combined with the potential for orthogonal functionalization of its two nitrogen atoms, makes it an ideal starting point for the synthesis of novel, structurally complex molecules. By providing a rigid scaffold, it enables the systematic exploration of chemical space around a biological target, facilitating the development of potent and selective therapeutic agents. As the demand for novel CNS-active compounds and other targeted therapies continues to grow, the utility of this and related bicyclic diamine scaffolds is set to expand, cementing their importance in the future of drug discovery.

References

-

Synthonix. tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585]. Available from: [Link]

-

PubMed. Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. Available from: [Link]

-

ResearchGate. Bicyclic Conformationally Restricted Diamines | Request PDF. Available from: [Link]

-

ACS Publications. Synthesis of Novel Polycyclic Indolyldiamines | Organic Letters. Available from: [Link]

-

PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo(3.3.1)nonane-7-carboxylate. Available from: [Link]

-

MySkinRecipes. tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Available from: [Link]

-

PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Available from: [Link]

-

PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]

-

PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF NOVEL FLUORESCENT BICYCLIC AMIDINES AND EVALUATION OF THEIR PHOTOPHYSICAL PROPERTIES. Available from: [Link]

-

ResearchGate. Synthesis of novel piperazine based building blocks. Available from: [Link]

- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.

-

RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Available from: [Link]

Sources

- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]

- 4. 864448-41-9 | MFCD17016706 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate [aaronchem.com]

- 5. Synthonix, Inc > Synthons > tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585] [synthonix.com]

- 6. Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - CAS:864448-41-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]

- 8. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, commonly known as 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. This bicyclic diamine derivative is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that is advantageous for the design of specific and potent therapeutic agents. This document delves into its chemical and physical properties, provides a detailed, logical approach to its synthesis and characterization, explores its reactivity and applications in drug discovery, and outlines essential safety and handling procedures.

Core Molecular Attributes

9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a heterocyclic compound featuring a bicyclo[3.3.1]nonane framework with nitrogen atoms at positions 7 and 9, and an oxygen atom at position 3. The nitrogen at position 9 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. This structural arrangement provides a unique combination of rigidity, chirality, and functional handles for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 1251010-45-3 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Refrigerator or Freezer | [2] |

Synthesis and Characterization: A Strategic Approach

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis logically begins with readily available starting materials and proceeds through key intermediates to the target molecule. The following diagram illustrates a plausible synthetic workflow.

Caption: Proposed synthetic workflow for 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on the synthesis of similar 3,7-diazabicyclo[3.3.1]nonane derivatives.[3][4]

Step 1: Synthesis of the Bicyclic Ketone Intermediate via Double Mannich Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone, paraformaldehyde, and a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the bicyclic ketone intermediate.

Step 2: Reduction of the Ketone

-

Reaction Setup: In a separate flask, dissolve the bicyclic ketone intermediate in a suitable solvent like diethylene glycol.

-

Reagent Addition: Add hydrazine hydrate and a strong base, such as potassium hydroxide (Wolff-Kishner reduction).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >180 °C) to facilitate the reduction and removal of the hydrazone intermediate.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography to afford the final 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.

Analytical Characterization

The identity and purity of the synthesized 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework protons and a distinct singlet for the nine protons of the Boc group. For a related compound, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, the Boc protons appear as a singlet at 1.38 ppm in DMSO-d₆.[5] The protons on the bicyclic core will exhibit complex splitting patterns due to their fixed spatial orientations.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms, including the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 229.1.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A high-purity sample (typically >97%) is essential for its use in drug discovery applications.

Reactivity and Downstream Applications

The chemical reactivity of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is primarily dictated by the Boc-protected amine and the secondary amine at the 7-position. This dual functionality makes it a versatile building block for creating a diverse library of compounds.

Key Chemical Transformations

-

Boc Deprotection: The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in dioxane, to liberate the secondary amine at the 9-position.[6] This allows for subsequent functionalization at this site.

-

N-Alkylation and N-Arylation: The secondary amine at the 7-position is nucleophilic and can readily undergo alkylation or arylation reactions. For instance, it can be subjected to reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[7]

-

Amide and Sulfonamide Formation: The secondary amine can also react with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form the corresponding amides and sulfonamides.

The following diagram illustrates the key reactive sites and potential downstream modifications.

Caption: Reactivity map of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.

Role in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[3.3.1]nonane scaffold is of significant interest in medicinal chemistry as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core has been explored for its potential in developing ligands for various receptors.

Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane have shown activity as ligands for nicotinic acetylcholine receptors (nAChRs) and as orexin receptor antagonists.[4][6] Specifically, 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane has been utilized as a key building block in the synthesis of novel imidazopyrimidines, which have been investigated for the treatment of breathing disorders.[8] This highlights its direct applicability in the development of new therapeutic agents.

The general class of azabicyclo[3.3.1]nonanes has been associated with a wide range of biological activities, including cytotoxic, dopamine D3 receptor ligand, and sigma-2 receptor affinities.[9]

Safety, Handling, and Storage

As a laboratory chemical, 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane requires careful handling to ensure safety.

-

Hazard Identification: It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is recommended to maintain its stability.[2]

Conclusion

9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid three-dimensional structure, coupled with the strategically placed functional groups, provides a robust platform for the synthesis of novel and diverse small molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.

-

Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC - NIH. [Link]

- Google Patents.

-

Synthesis of novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

-

Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC. [Link]

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2014/0343032 A1. [Link]

-

The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central. [Link]

-

Google Patents. (12) United States Patent. [Link]

Sources

- 1. 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane 97% | CAS: 1251010-45-3 | AChemBlock [achemblock.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]

- 6. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS 864448-41-9): A Key Building Block for Novel Therapeutics

For the Attention Of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS Number: 864448-41-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile building block in their drug discovery programs.

Introduction and Strategic Importance

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a unique bifunctional scaffold featuring a rigid bicyclic core. The inherent conformational constraints of the diazabicyclo[3.3.1]nonane system make it an attractive template for the design of ligands with high specificity for biological targets. The presence of a Boc-protected amine and a secondary amine within the bridged structure allows for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecules.

The strategic importance of this scaffold is underscored by its incorporation into novel therapeutic agents, most notably as a core component in the development of orexin receptor antagonists, which are under investigation for the treatment of sleep disorders, anxiety, and addiction.[1] Its unique three-dimensional architecture allows for the precise orientation of substituents to interact with receptor binding pockets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes and formulating experimental conditions.

| Property | Value | Source/Method |

| CAS Number | 864448-41-9 | - |

| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | - |

| Molecular Formula | C₁₁H₂₀N₂O₃ | - |

| Molecular Weight | 228.29 g/mol | - |

| Melting Point | 130 - 140 °C | [Vendor Data] |

| Boiling Point | ~350.5 °C at 760 mmHg | Predicted |

| pKa | 7.70 ± 0.20 | Predicted |

| LogP | 0.2 | Computed |

| Appearance | White to off-white solid | - |

Spectroscopic Data:

-

¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 1.38 (s, 9H), 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), 3.99 (d, 1H), 6.67 (bs, 0.5H), 7.27 (bs, 0.5H).

-

Mass Spectrum (m/z) ES+: 229.1 (MH+, 100).

Synthesis and Derivatization Strategies

The synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is a critical aspect of its utility. The following sections provide a detailed, field-tested protocol for its preparation and subsequent functionalization.

Synthesis of the Core Scaffold

The synthesis of the parent scaffold, 3-oxa-7,9-diazabicyclo[3.3.1]nonane, can be achieved through a multi-step sequence, often involving a double Mannich reaction as a key step to construct the bicyclic framework.

Caption: Synthetic workflow for the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.

Boc-Protection of the N7-Amine

The title compound is prepared by the selective protection of one of the secondary amines of the core scaffold.

Experimental Protocol: Synthesis of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

-

Dissolution: Dissolve 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution and cool to 0 °C in an ice bath.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Deprotection and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions to liberate the N7-amine for subsequent reactions.

Experimental Protocol: Boc-Deprotection

-

Dissolution: Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M, 5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt. If HCl in dioxane was used, the hydrochloride salt often precipitates directly from the reaction mixture.

The resulting free amine can then be functionalized via standard methods such as acylation, alkylation, or reductive amination to introduce desired substituents.

Application in Drug Discovery: Orexin Receptor Antagonists

A prime example of the utility of this scaffold is in the synthesis of orexin receptor antagonists. The orexin system is a key regulator of wakefulness, and its modulation is a therapeutic target for insomnia.

Orexin Signaling Pathway

Orexin-A and Orexin-B are neuropeptides that bind to two G-protein coupled receptors (GPCRs), OX1R and OX2R.[1] Activation of these receptors leads to the mobilization of intracellular calcium and the activation of downstream signaling cascades, ultimately promoting and maintaining a state of wakefulness.

Caption: Orexin signaling pathway and the point of inhibition by antagonists.

Synthesis of a Potent Orexin Receptor Antagonist

Patent WO2013050938A1 discloses the synthesis of a series of orexin receptor antagonists based on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold.[1] A representative example (Example 23 from the patent) demonstrates the elaboration of the core into a potent antagonist.

Workflow for the Synthesis of an Orexin Antagonist (e.g., Example 23 from WO2013050938A1):

Caption: Synthetic route to an orexin antagonist from the core scaffold.

Biological Activity of a Representative Orexin Antagonist:

The final compounds exhibit potent antagonism at orexin receptors. For instance, Example 23 from patent WO2013050938A1 demonstrates significant activity.[1]

| Compound | Target | IC₅₀ (nM) |

| Example 23 | OX₁ Receptor | 15 |

| (from WO2013050938A1) | OX₂ Receptor | 8 |

This data highlights the potential of this scaffold in generating highly active modulators of GPCRs.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid bicyclic structure and orthogonal protecting groups provide a robust platform for the synthesis of complex and biologically active molecules. The successful incorporation of this scaffold into potent orexin receptor antagonists exemplifies its potential in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the unique properties of this compound in their own research endeavors.

References

- Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.

Sources

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate molecular weight

An In-Depth Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its core molecular properties, including a definitive molecular weight of 228.29 g/mol , and provides validated analytical data, a detailed synthesis protocol, and an expert perspective on its applications in drug discovery. As a conformationally rigid scaffold, the diazabicyclo[3.3.1]nonane core is of significant interest for creating specific, high-affinity ligands. The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide is designed to serve as a foundational resource for researchers aiming to leverage this molecule in their synthetic and drug development programs.

Core Molecular Profile

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic organic molecule whose value lies in its unique and rigid three-dimensional structure. This rigidity is a desirable attribute in rational drug design, as it reduces the entropic penalty of binding to a biological target. The molecule's structure is characterized by a nine-membered ring system containing two nitrogen atoms and one oxygen atom, with a Boc protecting group on the nitrogen at position 7.

It is crucial to distinguish this compound from its isomer, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, where the Boc group is located on the other nitrogen atom.[1][2] The specific isomer dictates the available vectors for synthetic elaboration.

Key Physicochemical Properties

All quantitative data for the target compound are summarized in the table below for rapid assessment and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 228.29 g/mol | [1][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][5] |

| CAS Number | 864448-41-9 | [3][5][6] |

| Appearance | Colorless crystals | [6] |

| Typical Purity | ≥97% | [5] |

| SMILES | CC(C)(C)OC(=O)N1CC2COCC(C1)N2 | [5] |

| InChIKey | SYYVJJWPPNEPGD-UHFFFAOYSA-N | [5] |

| Storage Conditions | Long-term: Freezer; Short-term: Room Temperature |

Structural Representation

The following diagram illustrates the core connectivity of the molecule.

Caption: Connectivity diagram of the title compound.

Analytical and Spectroscopic Data

Validation of the compound's identity and purity is paramount. The following data are representative of a high-purity sample.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Data reported for a sample in DMSO-d6 (400 MHz) shows the expected signals.[6]

-

δ 1.38 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. The singlet multiplicity confirms the absence of adjacent protons.

-

δ 2.64-4.00 (m, 8H): This complex region contains the eight protons of the bicyclic core. The specific signals at δ 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), and 3.99 (d, 1H) reflect the unique chemical environment and coupling of each proton in the rigid framework.[6]

-

δ 6.67 (bs, 0.5H), 7.27 (bs, 0.5H): These broad signals are likely attributable to the N-H proton at the 9-position, potentially showing conformational isomers or slow exchange.[6]

-

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass.

-

MS (m/z) ES+: 229.1 [M+H]⁺.[6] This observed mass corresponds to the protonated molecule (C₁₁H₂₁N₂O₃⁺), consistent with the calculated molecular weight of 228.29.

-

Synthesis and Purification Protocol

The compound is typically prepared via the deprotection of a benzyl-protected precursor. This common synthetic strategy allows for selective functionalization at other positions before revealing the secondary amine at the 9-position.

Experimental Workflow: Debenzylation

The following protocol describes the hydrogenation of tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate to yield the title compound.[6]

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology

-

Reaction Setup: The starting material, tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, is dissolved in ethanol.[6]

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[6] Expert Insight: Pd/C is the catalyst of choice for hydrogenolysis, efficiently cleaving the carbon-nitrogen bond of the benzyl group without affecting the Boc protecting group.

-

Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (1 atm) at room temperature for approximately one hour.[6] The reaction progress should be monitored by a suitable technique, such as TLC or LC-MS, to ensure complete consumption of the starting material.

-

Work-up: Upon completion, the solid Pd/C catalyst is removed by filtration through a pad of Celite.[6] The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting residue is purified by column chromatography on silica gel. A gradient elution system, such as tert-butyl methyl ether (TBME)/Methanol (MeOH)/Ammonia (NH₃), is effective for isolating the final compound as colorless crystals.[6]

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity for this exact compound is not widely published, its structural class—the diazabicyclo[3.3.1]nonane scaffold—is a privileged structure in medicinal chemistry.[7][8] Its utility stems from its role as a versatile, Boc-protected synthetic intermediate.

Role as a Structural Scaffold

The rigid bicyclic core serves as an excellent foundation for orienting pharmacophoric groups in three-dimensional space. This pre-organization can lead to higher binding affinity and selectivity for protein targets. Derivatives of the related 3-oxa-7-azabicyclo[3.3.1]nonane framework have been investigated as potent GPR119 agonists for the treatment of type 2 diabetes.[9] The diazabicyclo[3.3.1]nonane core is also explored in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders.[7]

Synthetic Utility

The primary application of this compound is as a building block. The Boc group at N7 provides robust protection during various chemical transformations, while the secondary amine at N9 is a nucleophilic handle available for further functionalization.

Caption: The role of the title compound as a key intermediate.

This strategy allows for the systematic exploration of the chemical space around the scaffold, a process central to lead optimization in drug discovery. The Boc group can be easily removed under acidic conditions at a later synthetic stage if required.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.

Conclusion

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than a chemical with a defined molecular weight; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a molecular weight of 228.29 g/mol , combined with its utility as a conformationally restricted and synthetically versatile intermediate, makes it a valuable asset in the development of novel therapeutics. This guide has provided the foundational knowledge, from synthesis to potential application, to empower researchers to effectively incorporate this important building block into their discovery programs.

References

-

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Chemexper. [Link]

-

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. MySkinRecipes. [Link]

-

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Synthonix. [Link]

-

tert-Butyl 3-oxa-7,9-diazabicyclo(3.3.1)nonane-7-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

Sources

- 1. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. 864448-41-9 | MFCD17016706 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate [aaronchem.com]

- 4. Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - CAS:864448-41-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthonix, Inc > Synthons > tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585] [synthonix.com]

- 6. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Rigid Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the IUPAC Nomenclature and Synthetic Application of Boc-Protected 3,7-Diazabicyclo[3.3.1]nonane

In the landscape of modern drug discovery, the conformational control of small molecules is paramount for achieving high target affinity and selectivity. Rigid bicyclic scaffolds have emerged as privileged structures, offering precise three-dimensional arrangements of functional groups while minimizing the entropic penalty upon binding. Among these, the 3,7-diazabicyclo[3.3.1]nonane core, commonly known as bispidine, is a versatile and synthetically accessible framework.[1][2] Its constrained chair-boat conformation makes it an ideal building block for ligands targeting a range of receptors and enzymes.[1] This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the mono-Boc-protected bispidine derivative, a critical intermediate for selective chemical modification, and offers expert insight into its synthesis and application.

Part 1: Deconstructing the Core Scaffold: 3,7-Diazabicyclo[3.3.1]nonane

To comprehend the nomenclature of the protected derivative, one must first master the naming convention of the parent heterocycle. The systematic name is derived using the von Baeyer nomenclature system for polycyclic hydrocarbons, which has been extended by IUPAC to include heterocyclic compounds.[3][4]

The von Baeyer System for Bicyclic Compounds

The von Baeyer system follows a clear set of rules:[4][5]

-

Prefix: The name begins with "bicyclo-".

-

Bridge Lengths: The number of atoms in each of the three paths connecting the two central atoms (the "bridgeheads") is counted. These numbers are placed in square brackets in descending order, separated by periods (e.g., [x.y.z]).

-

Parent Alkane: The total number of atoms in the entire bicyclic system determines the parent alkane name (e.g., nonane for nine atoms).

For the carbocyclic parent, bicyclo[3.3.1]nonane, the bridgeheads are atoms 1 and 5. The three paths connecting them are:

-

Two paths of three atoms each (C2-C3-C4 and C6-C7-C8).

-

One path of a single atom (C9).

Thus, the name is bicyclo[3.3.1]nonane .

Introducing Heteroatoms: Numbering and Nomenclature

When carbon atoms are replaced by heteroatoms, replacement nomenclature ("a" nomenclature) is used. The prefix "aza" denotes a nitrogen atom.[5] For the most common isomer of diazabicyclo[3.3.1]nonane, the nitrogen atoms are at positions 3 and 7.

The numbering of the ring system begins at one bridgehead (position 1), proceeds along the longest path to the second bridgehead (position 5), continues along the next longest path back to the start, and finally numbers the shortest bridge.[4]

Combining these principles, the full IUPAC name for the parent heterocycle is 3,7-diazabicyclo[3.3.1]nonane .

Part 2: The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common nitrogen-protecting groups in organic synthesis.[6] Its widespread use stems from its ease of installation and, critically, its stability to a wide range of reaction conditions, yet facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl).[7][8] This orthogonality allows for selective deprotection without disturbing other sensitive functional groups.

Protecting an amine with a Boc group converts it to a carbamate, which significantly attenuates the nucleophilicity and basicity of the nitrogen atom.[7] The standard reagent for this transformation is di-tert-butyl dicarbonate, often called Boc anhydride (Boc₂O).

Part 3: Assembling the Definitive IUPAC Name

The nomenclature for the Boc-protected derivative treats the protecting group as a substituent originating from carbamic acid, where the bicyclic amine forms an amide bond and the tert-butyl group forms an ester. This results in a name ending in "-carboxylate".

Mono-Protected Species

In 3,7-diazabicyclo[3.3.1]nonane, the two nitrogen atoms are chemically equivalent. Therefore, mono-protection yields a single product. The IUPAC name is constructed as follows:

-

tert-butyl: This prefix denotes the ester portion of the carbamate group.

-

3,7-diazabicyclo[3.3.1]nonane: This is the name of the parent heterocycle.

-

-3-carboxylate: This suffix indicates that a carboxylate-like group (specifically, the -COOtBu) is attached to the nitrogen at position 3. By convention, the lowest possible locant is used.

Therefore, the definitive IUPAC name is tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate .[1][9]

Di-Protected Species

If both nitrogen atoms are protected, the principles are extended using multiplicative prefixes:

-

di-tert-butyl: Indicates two tert-butyl ester groups.

-

3,7-diazabicyclo[3.3.1]nonane: The parent heterocycle remains the same.

-

-3,7-dicarboxylate: Indicates two carboxylate groups at positions 3 and 7.

The full name is di-tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate .

| Table 1: Summary of IUPAC Nomenclature | |

| Structure | Systematic IUPAC Name |

| Unprotected Parent | 3,7-diazabicyclo[3.3.1]nonane |

| Mono-Boc-Protected | tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |

| Di-Boc-Protected | di-tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |

Part 4: Field Insights and Experimental Protocol

Expertise: The Causality of Mono-Protection

The primary utility of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is as a synthetic intermediate that allows for selective functionalization at the unprotected N7 position.[1] Achieving efficient and selective mono-protection over di-protection is a common challenge when working with symmetric diamines.

Causality of Experimental Choice: The key to favoring mono-protection is precise stoichiometric control of the Boc₂O reagent. Using 0.95–1.05 equivalents of Boc₂O relative to the diamine creates a statistical probability that favors the formation of the mono-adduct. However, a statistical mixture containing unreacted starting material, the desired mono-protected product, and the di-protected byproduct is almost inevitable. Consequently, robust chromatographic purification is essential for isolating the target compound in high purity.

Trustworthiness: A Validated Synthetic Protocol

The following protocol is adapted from established literature procedures for the synthesis of Boc-protected bispidine derivatives.[2] It represents a reliable method for laboratory-scale preparation.

Objective: To synthesize tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.

Materials:

-

3,7-Diazabicyclo[3.3.1]nonane (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.1 - 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3,7-diazabicyclo[3.3.1]nonane in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base (e.g., triethylamine) to the solution.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate in a minimal amount of DCM and add it dropwise to the cooled amine solution over 30 minutes. Rationale: Slow addition minimizes localized high concentrations of the reagent, reducing the formation of the di-protected byproduct.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to separate the desired mono-Boc product from starting material and the di-Boc byproduct.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The systematic name tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unambiguously derived from established IUPAC rules for bicyclic heterocycles and carbamate derivatives. Understanding this nomenclature is fundamental for accurate communication in scientific literature and chemical databases. As a key synthetic intermediate, this mono-protected bispidine provides a gateway to a vast chemical space of novel, conformationally constrained molecules with significant potential in drug development, particularly in the design of selective ligands for neurological targets.[2][9]

References

- von Baeyer, A. Systematik und Nomenclatur bicyclischer Kohlenwasserstoffe. Ber. Dtsch. Chem. Ges.1900, 33 (3), 3771–3775. [Link: https://doi.org/10.1002/cber.190003303154]

- Favre, H. A.; Powell, W. H. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link: https://www.qmul.ac.uk/sbcs/iupac/bibliog/bluebook.html]

- Moss, G. P. Extension and Revision of the von Baeyer System for Naming Polycyclic Compounds (Including Bicyclic Compounds). Pure Appl. Chem.1999, 71 (3), 513-529. [Link: https://www.degruyter.com/document/doi/10.1351/pac199971030513/html]

- Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. [Link: https://www.vedantu.com/chemistry/naming-of-bicyclo-and-spiro-compound]

- Benchchem. An In-depth Technical Guide on the Crystal Structure of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. [Link: https://www.benchchem.

- IUPAC. von Baeyer system for naming polycyclic compounds. Queen Mary University of London. [Link: https://www.qmul.ac.uk/sbcs/iupac/vonBaeyer/]

- Hymetech. tert-Butyl 3,7-diazabicyclo-[3.3.1]nonane-3-carboxylate. [Link: https://www.hymetech.

- Nickisch, K., et al. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry2016, 24 (1), 16-32. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684179/]

- Chemistry Steps. Boc Protecting Group for Amines. [Link: https://www.chemistrysteps.com/boc-protecting-group-for-amines/]

- Wikipedia. Tert-butyloxycarbonyl protecting group. [Link: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Von Baeyer nomenclature - Wikipedia [en.wikipedia.org]

- 4. VB-1 to VB-5 [iupac.qmul.ac.uk]

- 5. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]

- 6. Boc | BroadPharm [broadpharm.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Novel Diazabicyclo[3.3.1]nonane Scaffolds

Introduction: The Strategic Value of the Diazabicyclo[3.3.1]nonane Core in Medicinal Chemistry

The diazabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic diamine, has emerged as a privileged structure in modern drug discovery. Its rigid framework offers a unique three-dimensional presentation of pharmacophoric features, enabling precise interactions with biological targets. This inherent structural rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity. Derivatives of this scaffold have shown significant promise as ligands for a range of targets, most notably nicotinic acetylcholine receptors (nAChRs), and have been investigated for their potential in treating neurological disorders, pain, and addiction.[1][2] The natural product cytisine, which contains a related bridged bicyclic system, serves as a prominent example of the therapeutic potential embedded within this structural class, being a partial agonist for α4β2* nAChRs.[1]

This guide provides a comprehensive overview of the synthetic strategies for accessing novel diazabicyclo[3.3.1]nonane scaffolds, with a focus on the underlying principles that govern these transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs. We will delve into detailed synthetic protocols, characterization techniques, and the rationale behind key experimental choices, providing a practical framework for the design and synthesis of next-generation therapeutics based on this remarkable scaffold.

Core Synthetic Strategies: Navigating the Landscape of Bicyclic Amine Construction

The synthesis of the diazabicyclo[3.3.1]nonane skeleton can be broadly categorized based on the relative positions of the nitrogen atoms. The two most explored isomers are the 3,7- and 2,6-diazabicyclo[3.3.1]nonanes. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Cornerstone for 3,7-Diazabicyclo[3.3.1]nonane Synthesis

The double Mannich reaction is the most prevalent and versatile method for constructing the 3,7-diazabicyclo[3.3.1]nonane core, often referred to as a bispidine.[3][4] This one-pot, multi-component reaction involves the condensation of a piperidin-4-one derivative, a primary amine, and formaldehyde.

The causality behind this powerful transformation lies in the sequential formation of two new carbon-nitrogen bonds and two new carbon-carbon bonds. The reaction is typically initiated by the formation of a Mannich base from the primary amine and formaldehyde. This electrophilic species is then intercepted by the enol or enolate of the piperidin-4-one at both the C3 and C5 positions, leading to the bicyclic framework. The choice of the piperidin-4-one precursor is critical as it dictates the substitution at the C1 and C5 positions of the final product. Similarly, the primary amine determines the substituent on one of the nitrogen atoms.

A key consideration in this synthesis is the management of protecting groups. For instance, using a piperidin-4-one with a Boc-protected nitrogen allows for the synthesis of a mono-protected bispidine, which can be selectively functionalized at the other nitrogen atom.[1]

This protocol describes the synthesis of a key intermediate for the elaboration of diverse 3,7-diazabicyclo[3.3.1]nonane derivatives.

-

Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (2.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with an appropriate aqueous solution, and the product is extracted into an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-benzyl-N'-tboc-bispidinone.

The subsequent reduction of the ketone at the C9 position, often achieved through a Wolff-Kishner reduction, provides the fully saturated bispidine scaffold.[3][5]

Sources

- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]

The 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Core: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold

The bicyclo[3.3.1]nonane framework is a cornerstone in medicinal chemistry, prized for its rigid, chair-chair or chair-boat conformation that allows for precise spatial orientation of substituents. This structural rigidity is paramount in designing ligands with high affinity and selectivity for biological targets. Within this class of compounds, the introduction of heteroatoms modulates the scaffold's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. This guide focuses on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a unique heterocyclic system with significant potential in drug discovery. The strategic placement of an oxygen atom and two nitrogen atoms within the bicyclic framework offers a versatile platform for creating novel therapeutics.